Encorafenib is a synthetic molecule classified as a kinase inhibitor, specifically targeting BRAF. In scientific research, encorafenib is a valuable tool for studying the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell growth, proliferation, and differentiation. [] Encorafenib is particularly valuable in studying cancers driven by BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer. [, ]
One method for the synthesis of encorafenib involves a multi-step process with a key step utilizing in-loop [11C]carbon dioxide fixation. [] This approach enables the incorporation of a radioactive carbon-11 isotope into the encorafenib molecule, creating a radiolabeled version suitable for positron emission tomography (PET) imaging studies. []
Encorafenib is a potent and selective inhibitor of BRAF, a key protein kinase in the MAPK signaling pathway. [, ] By binding to the ATP-binding site of BRAF, encorafenib blocks its kinase activity. [] This inhibition disrupts the downstream signaling cascade of the MAPK pathway, which is often hyperactivated in cancers driven by BRAF mutations. [, , ] In addition to inhibiting mutant BRAF, encorafenib also exhibits activity against wild-type BRAF and CRAF, which may contribute to its efficacy and potentially reduce the occurrence of paradoxical activation of the MAPK pathway. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9